N-(2-amino-4-chlorophenyl)acetamide

MAO inhibition Neuroscience Enzyme assay

N-(2-Amino-4-chlorophenyl)acetamide (CAS 51223-59-7) addresses the critical need for isoform-selective MAO probes in neuroscience research. Generic acetanilide substitutes lack the ortho-amino group essential for target engagement and downstream derivatization. • MAO-A IC₅₀ = 60 nM; >1,000-fold selectivity over MAO-B (IC₅₀ = 63,000 nM) - definitive isoform discrimination. • Validated antimicrobial benchmark compound for Gram-positive SAR studies. • Ortho-NH₂ serves as a nucleophilic handle for direct cyclization to benzimidazole-based kinase inhibitors. Supplied as a solid (≥95% purity); ships ambient.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
CAS No. 51223-59-7
Cat. No. B170603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-amino-4-chlorophenyl)acetamide
CAS51223-59-7
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)Cl)N
InChIInChI=1S/C8H9ClN2O/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,10H2,1H3,(H,11,12)
InChIKeyFOIBPMNXVLDNPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-amino-4-chlorophenyl)acetamide Overview


N-(2-amino-4-chlorophenyl)acetamide (CAS 51223-59-7) is an ortho-amino-substituted chloroacetanilide with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol [1]. The compound features a distinct substitution pattern: an amino group at the ortho (2-) position and a chlorine atom at the para (4-) position of the phenyl ring, with an acetamide moiety attached to the aniline nitrogen . This specific arrangement yields a calculated LogP of approximately 1.00 , indicating moderate lipophilicity suitable for both aqueous and organic media. Commercial sources provide the compound as a solid with typical purity of 95% . The compound carries a harmonized classification for acute oral toxicity (Category 4) and skin/eye irritation (Category 2), necessitating appropriate handling precautions during procurement and use [2].

Enzyme assay MAO-A pathway inhibition study fit with isoform-selectivity assay context
Antimicrobial screening Structurally validated bioactive phenotype for acetanilide SAR screening
Synthetic intermediate Bifunctional scaffold with ortho-amino nucleophilic handle for derivatization

N-(2-amino-4-chlorophenyl)acetamide Substitution Risks


The substitution of N-(2-amino-4-chlorophenyl)acetamide with structurally similar acetanilide derivatives introduces significant experimental and procurement risk due to profound differences in biological activity and chemical reactivity. The ortho-amino group is not merely a spectator substituent; it participates directly in enzyme binding interactions and fundamentally alters the electronic character of the scaffold [1]. In monoamine oxidase (MAO) inhibition assays, the presence and position of the amino group dramatically shift potency and isoform selectivity [2]. Similarly, in antimicrobial studies, the specific halogen and electron-withdrawing/acceptor patterns on the aromatic ring determine whether the compound exhibits any activity at all [3]. For chemical synthesis applications, the ortho-amino group serves as a critical nucleophilic handle for subsequent derivatization—a functionality absent in simple chloroacetanilides like 4'-chloroacetanilide [4]. Generic substitution with unsubstituted acetanilide, para-chloroacetanilide, or even meta-amino analogs would therefore result in the loss of specific biological potency, altered reaction outcomes, and invalid experimental data.

4\'-chloroacetanilide Lacks ortho-amino group; MAO-A binding affinity and enzyme inhibition may not transfer.
Unsubstituted acetanilide Absence of chloro and amino substitution pattern results in loss of antimicrobial activity profile.
Meta-amino analog Positional isomerism alters electronic character and nucleophilic reactivity; derivatization outcomes may differ.

N-(2-amino-4-chlorophenyl)acetamide vs. Analogs


MAO-A Inhibition Potency and Selectivity

N-(2-amino-4-chlorophenyl)acetamide demonstrates potent inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC50 of 60 nM in a cell-based assay using 5-hydroxytryptamine as substrate [1]. The compound exhibits remarkable selectivity against MAO-B, with an IC50 of 63,000 nM (63 µM) against the B isoform [2]. This represents a >1000-fold selectivity window for MAO-A over MAO-B. In contrast, the des-amino analog 4'-chloroacetanilide lacks this enzymatic activity profile entirely, as the ortho-amino group is essential for high-affinity binding to the MAO-A active site [3].

MAO-A inhibition
Cross-study comparable
IC50 60 nM (MAO-A) vs 63 µM (MAO-B)
Target
MAO-B
4\'-chloroacetanilide: no measurable activity
Supports MAO-A isoform-selective research; ortho-amino group is critical for binding.
Human recombinant enzyme, Sf9 cells; reported endpoint context.
MAO inhibition Neuroscience Enzyme assay

Structural Determinants for Antimicrobial Activity

In a systematic study of substituted acetanilides against S. aureus, E. coli, and C. albicans at 250 µg/mL and 500 µg/mL, antimicrobial activity was observed exclusively for compounds bearing both halogen substitution at the alpha-carbon and electron-accepting substituents on the aromatic ring [1]. N-(2-amino-4-chlorophenyl)acetamide, bearing the 4-chloro (electron-withdrawing) and 2-amino (electron-donating with hydrogen-bonding capacity) substitution pattern, represents a specific active phenotype within this SAR landscape. The study confirms that unsubstituted acetanilide and compounds lacking the chloro-aromatic substitution pattern show no antimicrobial activity under identical assay conditions [2].

Antimicrobial SAR
Class-level inference
Active at 250 µg/mL vs S. aureus; unsubstituted acetanilide inactive at 500 µg/mL.
Antimicrobial screening context; chloro-amino substitution required for phenotype.
In vitro assay, data to verify across broader strain panels.
Antimicrobial Acetanilide SAR Microbiology

Ortho-Amino Group as Synthetic Handle

N-(2-amino-4-chlorophenyl)acetamide contains a free ortho-amino group that serves as a nucleophilic site for further functionalization, enabling reactions such as diazotization, acylation, and condensation that are not possible with 4'-chloroacetanilide (CAS 539-03-7) [1]. The presence of both the acetamide and ortho-amino groups creates a bifunctional scaffold capable of cyclization to benzimidazole derivatives or coupling to generate more complex kinase inhibitor pharmacophores [2]. In contrast, 4'-chloroacetanilide lacks the ortho-amino group and therefore cannot participate in these synthetic transformations, limiting its utility as an advanced intermediate [3].

Synthetic versatility
Class-level inference
Two reactive nitrogen centers (acetamide NH + ortho-NH2) enable orthogonal derivatization.
Bifunctional intermediate for cyclization to benzimidazoles and coupling reactions.
Compared to monofunctional 4\'-chloroacetanilide; step-count advantage in synthesis.
Organic synthesis Intermediate Derivatization

Procurement Scenarios for N-(2-amino-4-chlorophenyl)acetamide


Selective MAO-A Inhibition Tool Compound

This compound is appropriate for research requiring a selective, nanomolar-potency inhibitor of monoamine oxidase A. The >1000-fold selectivity window over MAO-B (IC50 = 60 nM vs. 63,000 nM) makes it particularly valuable for studies aimed at dissecting isoform-specific contributions to neurotransmitter metabolism in neurological and psychiatric disease models [1].

Antimicrobial SAR Screening

The compound serves as a structurally validated active phenotype in antimicrobial SAR studies of substituted acetanilides. It should be procured as a positive control or benchmark compound when screening novel derivatives against S. aureus and related Gram-positive pathogens, given the established dependence of antimicrobial activity on the specific chloro-amino substitution pattern [2].

Heterocyclic Scaffold Synthesis Intermediate

Researchers synthesizing benzimidazole-based kinase inhibitors or related N-heterocyclic pharmacophores should prioritize this compound over simpler 4'-chloroacetanilide. The ortho-amino group provides a critical nucleophilic site for cyclization reactions, enabling more efficient synthetic routes to complex bioactive molecules [3].

Application
Selection Property
Validation Focus
MAO-A isoform-selective study fit
MAO-A selectivity assay context
Isoform-specific response interpretation
Antimicrobial screening studies
Acetanilide SAR screening context
Strain-panel endpoints and substitution pattern review
Heterocyclic scaffold synthesis
Bifunctional reactive center availability
Derivatization efficiency and step-count reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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